4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-fluorobenzaldehyde
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Overview
Description
4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-fluorobenzaldehyde is an organic compound that features a unique combination of a fluorobenzaldehyde moiety and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-fluorobenzaldehyde typically involves the reaction of 4,5-dimethylimidazole with 3-fluorobenzaldehyde under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
Oxidation: 4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-fluorobenzoic acid.
Reduction: 4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
4-(Imidazol-1-yl)phenol: Similar structure but lacks the fluorine atom and the dimethyl groups.
1-(4-Imidazol-1-yl-phenyl)-ethanone: Contains an imidazole ring but differs in the substitution pattern on the phenyl ring.
Uniqueness
4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-fluorobenzaldehyde is unique due to the presence of both the fluorine atom and the dimethyl groups on the imidazole ring. These structural features can influence its reactivity, binding affinity, and overall properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H11FN2O |
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Molecular Weight |
218.23 g/mol |
IUPAC Name |
4-(4,5-dimethylimidazol-1-yl)-3-fluorobenzaldehyde |
InChI |
InChI=1S/C12H11FN2O/c1-8-9(2)15(7-14-8)12-4-3-10(6-16)5-11(12)13/h3-7H,1-2H3 |
InChI Key |
XZTLLKNRLNOHDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=N1)C2=C(C=C(C=C2)C=O)F)C |
Origin of Product |
United States |
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